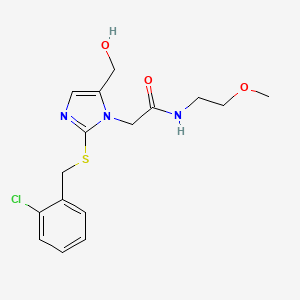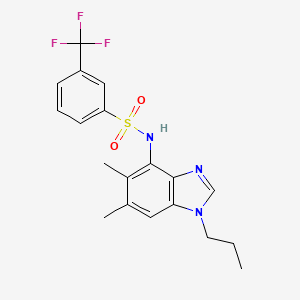
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects, including inhibition of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase, as well as antidiabetic and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage through the reaction of a suitable amine with a benzenesulfonyl chloride. In the context of the provided papers, various synthetic strategies have been employed to create benzenesulfonamide derivatives with different substituents, which are crucial for the biological activity of these compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the creation of a thiazole ring and subsequent sulfonamide formation . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides required the construction of a benzothiazole ring followed by sulfonamide linkage .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. These modifications can significantly influence the binding affinity and selectivity of the compounds towards their biological targets. For example, the introduction of fluorine atoms in the benzene ring, as seen in the 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, can enhance binding potency due to the strong electronegative nature of fluorine .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, which are often utilized to further modify the core structure and introduce additional pharmacophores. The reactivity of the sulfonamide nitrogen allows for the formation of additional bonds, leading to a wide array of possible derivatives. For instance, the synthesis of novel pyrazolyl benzenesulfonamides involved the reaction of a carbohydrazide with benzaldehyde derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents like fluorine can affect the lipophilicity and hydrogen bonding capacity of these compounds, which in turn can influence their pharmacokinetic properties and biological activity. For example, the introduction of a trifluoromethyl group can increase the metabolic stability of the compound . Additionally, the crystal structure and hydrogen bonding features of these compounds can provide insights into their solid-state properties and interactions in biological systems .
科学的研究の応用
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking Studies
- Sulfonamide Schiff Bases : New Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde showed significant enzyme inhibition activities. Alyar et al. (2019) reported that these compounds inhibit cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase enzymes, which were supported by molecular docking studies (Alyar et al., 2019).
Synthesis and Characterization of Novel Compounds
- Celecoxib Derivatives : Küçükgüzel et al. (2013) synthesized novel celecoxib derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising results, with some displaying modest inhibition of HCV NS5B RdRp activity and significant anti-inflammatory and analgesic effects (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activities
- Sulfonamide Derivatives as Antimicrobial Agents : Abbasi et al. (2016) synthesized a series of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their antibacterial, α-glucosidase inhibition, and hemolytic activities. The synthesized compounds showed moderate to high activity against both Gram-positive and Gram-negative bacterial strains, with some displaying good α-glucosidase inhibitory potency (Abbasi et al., 2016).
Antioxidant, Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase Inhibitory Profile
- Sulfonamides with 1,3,5-Triazine Motifs : Lolak et al. (2020) investigated a series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
作用機序
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Imidazole derivatives are often involved in a wide range of biochemical processes due to their structural similarity to many biological molecules .
Pharmacokinetics
Imidazole derivatives are generally well absorbed and distributed in the body due to their polar nature .
Result of action
Imidazole derivatives can have a wide range of effects depending on their specific structures and targets .
特性
IUPAC Name |
N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c1-4-8-25-11-23-18-16(25)9-12(2)13(3)17(18)24-28(26,27)15-7-5-6-14(10-15)19(20,21)22/h5-7,9-11,24H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIANVDYHNDAMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

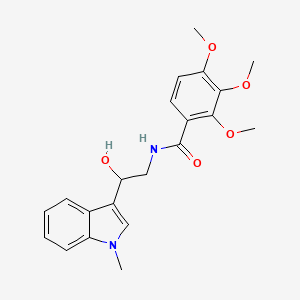

![[4-[(E)-3-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2551438.png)
![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)
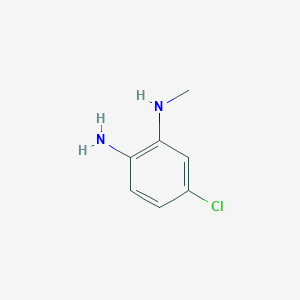
![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)
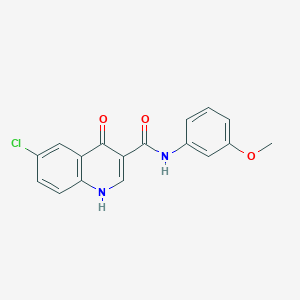
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)
![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)

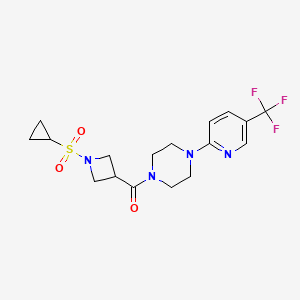
![6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2551454.png)
